molecular formula C15H20N2O3 B4107952 N'-(4-butoxyphenyl)-N-cyclopropyloxamide

N'-(4-butoxyphenyl)-N-cyclopropyloxamide

Cat. No.: B4107952
M. Wt: 276.33 g/mol
InChI Key: MUPSLFQZTVKHBS-UHFFFAOYSA-N
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Description

N-(4-butoxyphenyl)-N’-cyclopropylethanediamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butoxyphenyl group and a cyclopropyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butoxyphenyl)-N’-cyclopropylethanediamide typically involves the reaction of N-(4-hydroxyphenyl)acetamide with 1-bromobutane in the presence of a strong base such as sodium hydroxide. This reaction proceeds via an SN2 nucleophilic substitution mechanism, where the hydroxyl group of the phenol is deprotonated to form a phenoxide ion, which then attacks the bromobutane to form the butoxyphenyl group .

Industrial Production Methods

In an industrial setting, the synthesis of N-(4-butoxyphenyl)-N’-cyclopropylethanediamide can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-butoxyphenyl)-N’-cyclopropylethanediamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N-(4-butoxyphenyl)-N’-cyclopropylethanediamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-butoxyphenyl)-N’-cyclopropylethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-butoxyphenyl)acetamide: A related compound with similar structural features but lacking the cyclopropyl group.

    N-(4-hydroxyphenyl)acetamide: Another related compound that serves as a precursor in the synthesis of N-(4-butoxyphenyl)-N’-cyclopropylethanediamide.

Uniqueness

N-(4-butoxyphenyl)-N’-cyclopropylethanediamide is unique due to the presence of both the butoxyphenyl and cyclopropyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

N'-(4-butoxyphenyl)-N-cyclopropyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-2-3-10-20-13-8-6-12(7-9-13)17-15(19)14(18)16-11-4-5-11/h6-9,11H,2-5,10H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPSLFQZTVKHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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